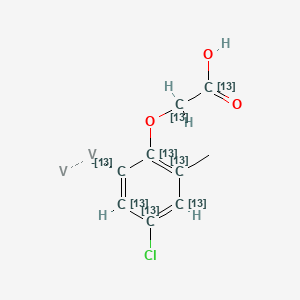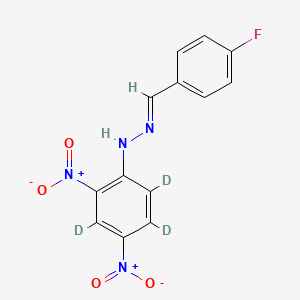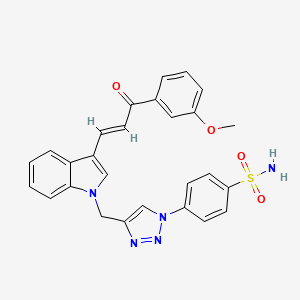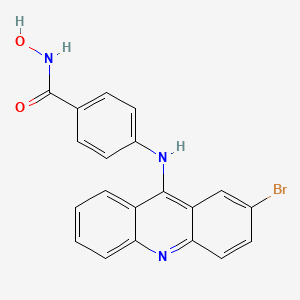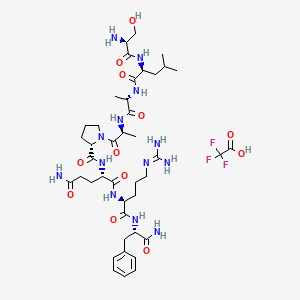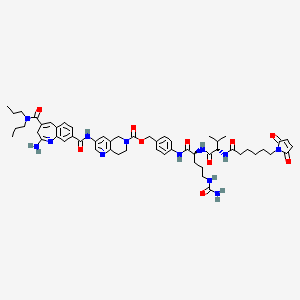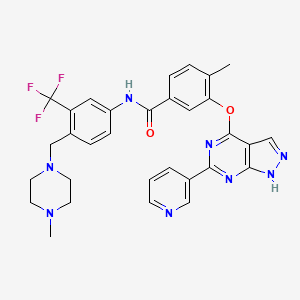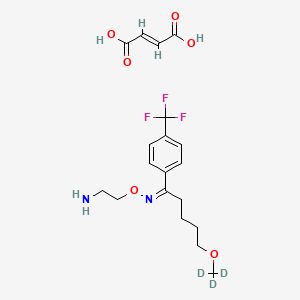
(E)-Fluvoxamine-d3 (maleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Fluvoxamine-d3 (maleate) is a deuterated form of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of various psychiatric disorders, including depression and obsessive-compulsive disorder. The deuterium atoms in (E)-Fluvoxamine-d3 replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Fluvoxamine-d3 (maleate) involves the incorporation of deuterium atoms into the fluvoxamine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of (E)-Fluvoxamine-d3 (maleate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Fluvoxamine-d3 (maleate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluvoxamine oxides, while reduction may produce fluvoxamine alcohols.
Applications De Recherche Scientifique
(E)-Fluvoxamine-d3 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of fluvoxamine.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of fluvoxamine.
Medicine: Utilized in clinical research to explore the therapeutic potential and safety profile of deuterated fluvoxamine in treating psychiatric disorders.
Industry: Applied in the pharmaceutical industry for the development of more stable and effective drug formulations.
Mécanisme D'action
(E)-Fluvoxamine-d3 (maleate) can be compared with other similar compounds, such as:
Fluvoxamine: The non-deuterated form, which has a similar mechanism of action but may differ in metabolic stability and pharmacokinetics.
Other SSRIs: Compounds like sertraline, paroxetine, and citalopram, which also inhibit serotonin reuptake but may have different side effect profiles and therapeutic indications.
Uniqueness: The incorporation of deuterium atoms in (E)-Fluvoxamine-d3 (maleate) enhances its metabolic stability, potentially leading to improved efficacy and reduced side effects compared to its non-deuterated counterpart.
Comparaison Avec Des Composés Similaires
- Sertraline
- Paroxetine
- Citalopram
- Escitalopram
This detailed overview provides a comprehensive understanding of (E)-Fluvoxamine-d3 (maleate), covering its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H25F3N2O6 |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;2-1+/i1D3; |
Clé InChI |
LFMYNZPAVPMEGP-LFFUKKDWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



